molecular formula C17H14O3S B13900037 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B13900037
M. Wt: 298.4 g/mol
InChI Key: XRURKFMFIWYUPT-UHFFFAOYSA-N
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Description

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale bromination, Suzuki-Miyaura coupling, and esterification, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
  • Benzo[b]thiophene-6-carboxylic acid methyl ester

Comparison

6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. In comparison, 6-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester and Benzo[b]thiophene-6-carboxylic acid methyl ester lack this functional group, which may result in different chemical and biological properties .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 6-phenylmethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14O3S/c1-19-17(18)16-9-13-7-8-14(10-15(13)21-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

XRURKFMFIWYUPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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